Isopropenyl chloroformate
Overview
Description
Isopropenyl chloroformate is an organic compound with the molecular formula C₄H₅ClO₂. It is a colorless liquid that is known for its reactivity and is used in various chemical synthesis processes. The compound is also referred to as carbonochloridic acid, 1-methylethenyl ester .
Mechanism of Action
Target of Action
Isopropenyl chloroformate is primarily used as a reagent in organic synthesis Instead, it reacts with various compounds in chemical reactions, making it a versatile tool in the synthesis of more complex molecules .
Mode of Action
This compound undergoes solvolysis, a reaction involving the breaking of a bond in a molecule using water . The reaction can occur through two mechanisms: a dominant solvolysis-decomposition with the loss of the CO2 molecule in more ionizing solvents, and an association-dissociation mechanism in more nucleophilic pure alcohols and aqueous solutions .
Biochemical Pathways
The solvolysis of this compound can be analyzed using the Grunwald-Winstein equation, which takes into account the solvent nucleophilicity and ionizing power . The reaction’s mechanism can vary depending on the solvent used . In more ionizing solvents, the reaction proceeds through a solvolysis-decomposition mechanism with the loss of the CO2 molecule. In contrast, in more nucleophilic pure alcohols and aqueous solutions, an association-dissociation mechanism is believed to be operative .
Result of Action
The solvolysis of this compound results in the formation of isopropyl chloride in 2-33% of cases, with higher values observed in less nucleophilic solvents . This indicates that the reaction’s outcome can vary depending on the solvent’s properties.
Action Environment
The action of this compound is highly dependent on the environment, particularly the solvent used in the reaction . The solvent’s nucleophilicity and ionizing power significantly influence the reaction’s mechanism and outcome . Therefore, careful selection of the solvent is crucial when using this compound in synthesis reactions.
In terms of safety, this compound should be handled in a well-ventilated area to avoid inhalation . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability .
Biochemical Analysis
Biochemical Properties
Isopropenyl chloroformate is a reactive compound possessing both acid chloride and alkyl substituents . It is soluble in organic solvents and hydrolyzes in water
Molecular Mechanism
It is known that chloroformates can undergo solvolysis-decomposition with loss of the CO2 molecule
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo solvolysis at varying rates depending on the solvent used
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropenyl chloroformate can be synthesized through the reaction of phosgene with isopropenyl alcohol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
COCl2+CH2=C(CH3)OH→CH2=C(CH3)OCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene and isopropenyl alcohol are reacted under controlled temperatures and pressures. The process is designed to maximize yield while minimizing the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Isopropenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropenyl alcohol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts to form carbamates.
Alcohols: Reacts to form carbonates.
Water: Hydrolyzes to form isopropenyl alcohol, carbon dioxide, and hydrogen chloride.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Hydrolysis Products: Isopropenyl alcohol, carbon dioxide, and hydrogen chloride.
Scientific Research Applications
Isopropenyl chloroformate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Biology: It is used in the modification of biological molecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Benzyl Chloroformate
Comparison: Isopropenyl chloroformate is unique due to its isopropenyl group, which imparts different reactivity compared to other chloroformates. For example, isopropyl chloroformate has a similar structure but lacks the double bond present in this compound, leading to different reactivity and applications .
Properties
IUPAC Name |
prop-1-en-2-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMGCGVWJMRTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206637 | |
Record name | Isopropenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57933-83-2 | |
Record name | 1-Methylethenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57933-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropenyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057933832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPENYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH4WS74VHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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